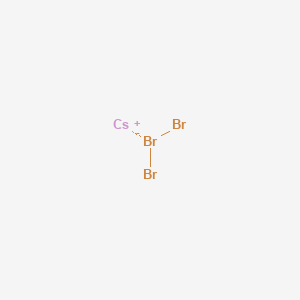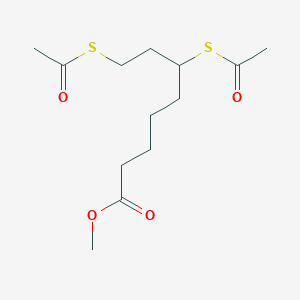![molecular formula C20H27NO6S B13813972 ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C20H27NO6S and a molecular weight of 409.5 g/mol . This compound is characterized by its unique structure, which includes a pyrrolidine ring, a sulfinyl group, and an ethoxycarbonyloxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyloxy group, leading to the formation of different esters or amides.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The pyrrolidine ring may also interact with various receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylate: This compound has a similar ethoxycarbonyl group but differs in the core structure, which is a benzodioxin instead of a pyrrolidine.
Ethyl 4-ethoxycarbonyl-2-phenylpyrrolidine-1-carboxylate: Similar in having an ethoxycarbonyl group and a pyrrolidine ring but lacks the sulfinyl group, making it less reactive in certain chemical reactions.
These comparisons highlight the unique structural features and reactivity of this compound, which make it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C20H27NO6S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H27NO6S/c1-4-25-18(22)21-13-10-16(27-19(23)26-5-2)17(21)20(11-12-20)28(24)15-8-6-14(3)7-9-15/h6-9,16-17H,4-5,10-13H2,1-3H3 |
InChI Key |
QYQQHGIMEABPGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(C1C2(CC2)S(=O)C3=CC=C(C=C3)C)OC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)

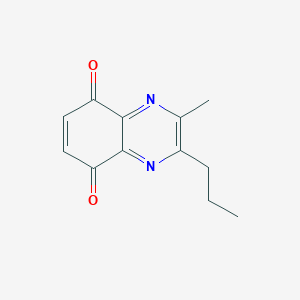
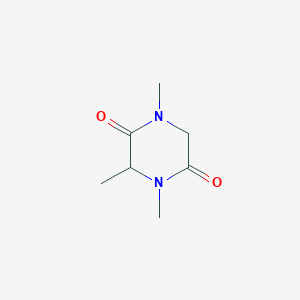
![8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13813917.png)
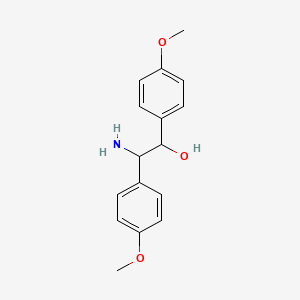
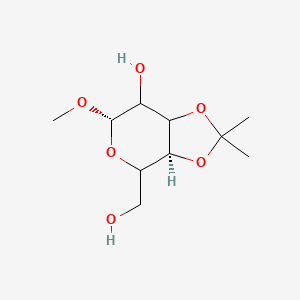
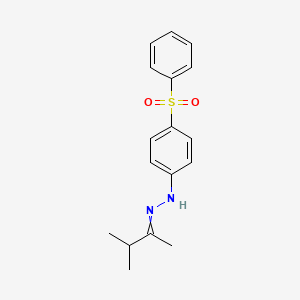
![5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13813955.png)
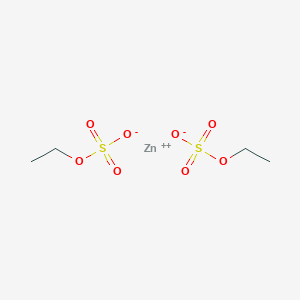
![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
![(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene](/img/structure/B13813969.png)
